Cas no 898443-33-9 (9-(2H-1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide)

9-(2H-1,3-ベンゾジオキソール-5-イル)-2-(2-メチルフェニル)-8-オキソ-8,9-ジヒドロ-7H-プリン-6-カルボキサミドは、複雑なプリン骨格を有する有機化合物です。この化合物は、ベンゾジオキソール基とメチルフェニル基が結合した特異な構造を持ち、高い分子多様性を示します。特に、8位のケトン基と6位のカルボキサミド基が反応性の中心となり、医薬品中間体としての潜在的な応用が期待されます。その構造的特徴から、標的タンパク質との選択的な相互作用が可能であり、創薬研究におけるリード化合物としての有用性が注目されています。また、安定性に優れた結晶性固体として取り扱いやすい点も利点です。

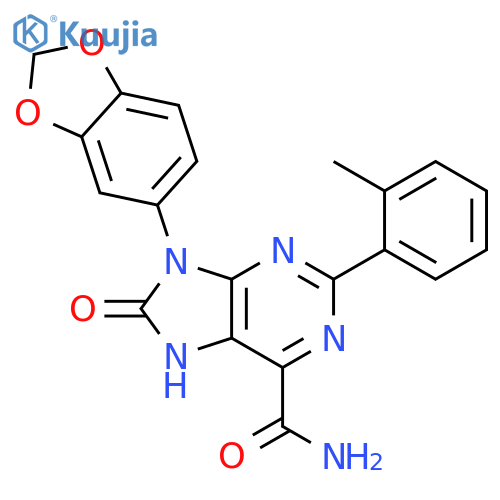

898443-33-9 structure

商品名:9-(2H-1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

CAS番号:898443-33-9

MF:C20H15N5O4

メガワット:389.364203691483

CID:6537156

9-(2H-1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 化学的及び物理的性質

名前と識別子

-

- 9-(2H-1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

- 9-(1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide

-

- インチ: 1S/C20H15N5O4/c1-10-4-2-3-5-12(10)18-22-15(17(21)26)16-19(24-18)25(20(27)23-16)11-6-7-13-14(8-11)29-9-28-13/h2-8H,9H2,1H3,(H2,21,26)(H,23,27)

- InChIKey: GNEDUHKAAJIQMH-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(N=C(C3=CC=CC=C3C)N=C2C(N)=O)N(C2=CC=C3OCOC3=C2)C1=O

9-(2H-1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2565-0352-10mg |

9-(2H-1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |

898443-33-9 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2565-0352-5μmol |

9-(2H-1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |

898443-33-9 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2565-0352-4mg |

9-(2H-1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |

898443-33-9 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2565-0352-10μmol |

9-(2H-1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |

898443-33-9 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2565-0352-2μmol |

9-(2H-1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |

898443-33-9 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2565-0352-2mg |

9-(2H-1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |

898443-33-9 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2565-0352-5mg |

9-(2H-1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |

898443-33-9 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2565-0352-25mg |

9-(2H-1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |

898443-33-9 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2565-0352-40mg |

9-(2H-1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |

898443-33-9 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2565-0352-15mg |

9-(2H-1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |

898443-33-9 | 90%+ | 15mg |

$89.0 | 2023-05-16 |

9-(2H-1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 関連文献

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

898443-33-9 (9-(2H-1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide) 関連製品

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 68551-17-7(Isoalkanes, C10-13)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬